N-Acetyl-3-methylindole
Description
Significance of the Indole (B1671886) Nucleus in Heterocyclic Chemistry
The indole nucleus, a bicyclic aromatic structure composed of a fused benzene (B151609) and pyrrole (B145914) ring, is a privileged scaffold in heterocyclic chemistry. nih.govnih.govchim.it Its structural rigidity and electron-rich nature make it a key component in a vast array of natural products, pharmaceuticals, and agrochemicals. nih.govchim.it The indole core is found in the essential amino acid tryptophan and its numerous metabolites, including the neurotransmitter serotonin. nih.gov This widespread presence in nature has inspired the synthesis and investigation of a multitude of indole derivatives, which exhibit a broad spectrum of biological activities. nih.govnih.gov The versatility of the indole ring allows for functionalization at various positions, leading to diverse chemical properties and applications. bhu.ac.in
Structural Context of N-Acetyl-3-methylindole as an N-Acylated Indole Derivative
This compound belongs to the class of N-acylated indole derivatives. The introduction of an acetyl group at the nitrogen atom of the indole ring significantly modifies its chemical reactivity. bhu.ac.innih.gov This acylation serves to protect the nitrogen, but more importantly, it alters the electronic properties of the indole system. The electron-withdrawing nature of the acetyl group can influence the regioselectivity of further chemical transformations. nih.gov In this compound, the presence of a methyl group at the C3 position further defines its chemical behavior, blocking the most common site for electrophilic attack in unsubstituted indoles. bhu.ac.in
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 1-(3-methylindol-1-yl)ethanone | nih.gov |
| Molecular Formula | C₁₁H₁₁NO | nih.govnist.gov |
| Molecular Weight | 173.21 g/mol | nih.gov |
| CAS Number | 23543-66-0 | nih.govnist.gov |
| Appearance | Solid | cdnsciencepub.com |
| logP (Octanol/Water) | 2.2 | nih.gov |
Overview of Research Trajectories for this compound and Related Systems
Research involving this compound and analogous N-acylated indoles has explored several key trajectories, primarily focusing on their synthesis and reactivity. A significant area of investigation has been the exploration of the electrophilic nature of the N-acylated indole core. While indoles typically undergo electrophilic substitution at the C3 position, N-acylation can facilitate reactions at other positions, a concept sometimes referred to as "umpolung" of indole reactivity. nih.gov For instance, studies have demonstrated the FeCl₃-mediated C3-regioselective hydroarylation of N-acetyl indoles with aromatic nucleophiles, showcasing a rare example of the electrophilic reactivity of the indole core in a Friedel-Crafts type reaction. nih.govsigmaaldrich.comsigmaaldrich.com
Another research avenue has been the investigation of the reactivity of N-acylated indoles in oxidation reactions. For example, the reaction of this compound with singlet oxygen has been studied, leading to the formation of 1-acetyl-2-hydroperoxy-3-methyleneindoline. acs.org The regioselectivity of these reactions is often controlled by the nature of the substituents on the indole ring and the reaction conditions. nih.gov
Furthermore, this compound serves as a precursor in the synthesis of more complex heterocyclic systems. Its derivatives have been utilized in the preparation of bioconjugates and other molecules with potential biological relevance. nih.gov The synthesis of N-acylated indoles itself is an active area of research, with methods being developed that are mild, efficient, and tolerant of various functional groups. sigmaaldrich.com
Scope and Objectives of Comprehensive Research on the Compound
The primary scope of comprehensive research on this compound is to fundamentally understand its chemical behavior and to harness its synthetic potential. The objectives of these research efforts can be summarized as follows:
Elucidation of Reactivity: A core objective is to map the reactivity of the N-acylated indole nucleus, particularly how the interplay between the N-acetyl group and the C3-methyl substituent directs the outcome of various chemical transformations. This includes studying its behavior in electrophilic and nucleophilic reactions, oxidations, and cycloadditions.
Development of Novel Synthetic Methodologies: Researchers aim to develop new and efficient synthetic methods that utilize this compound as a building block. This involves exploring its utility in constructing complex molecular architectures, including those found in natural products and medicinally relevant compounds. nih.gov
Investigation of Reaction Mechanisms: A significant objective is to gain a detailed mechanistic understanding of the reactions involving this compound. This includes identifying reactive intermediates and transition states to better predict and control reaction outcomes. nih.gov
Probing Structure-Property Relationships: By systematically studying this compound and its derivatives, researchers aim to establish clear relationships between their molecular structure and their chemical and physical properties, including spectroscopic characteristics. nih.govcdnsciencepub.com
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Data Highlights | Source |
| ¹H NMR | Signals corresponding to the acetyl and methyl protons, as well as aromatic protons, are characteristic. | nih.gov |
| ¹³C NMR | Resonances for the carbonyl carbon of the acetyl group and the carbons of the indole ring provide structural confirmation. | nih.gov |
| Mass Spectrometry | The molecular ion peak confirms the molecular weight of the compound. | nih.gov |
| Infrared (IR) | A characteristic carbonyl (C=O) stretching frequency is observed. | cdnsciencepub.com |
Structure
3D Structure
Properties
IUPAC Name |
1-(3-methylindol-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-8-7-12(9(2)13)11-6-4-3-5-10(8)11/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWMWADPREVTFDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C2=CC=CC=C12)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00178132 | |
| Record name | 1H-Indole, 1-acetyl-3-methyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00178132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23543-66-0 | |
| Record name | 1-(3-Methyl-1H-indol-1-yl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23543-66-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Acetylskatole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023543660 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Acetylskatole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79240 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Indole, 1-acetyl-3-methyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00178132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-ACETYLSKATOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D27BUG43N1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Transformations of N Acetyl 3 Methylindole and Analogues
Direct Synthesis of N-Acylindoles
Direct acylation of the indole (B1671886) nitrogen presents a challenge due to the competing reactivity of the C3 position, which is typically more nucleophilic. nih.gov However, several methods have been developed to achieve selective N-acylation.
Friedel-Crafts Acylation Strategies on Indole Scaffolds
While traditionally a method for C-C bond formation on aromatic rings, Friedel-Crafts acylation can be adapted for the N-acylation of indoles, although this often leads to a mixture of N- and C-acylated products. The regioselectivity of the reaction is highly dependent on the catalyst, acylating agent, and reaction conditions.
A variety of Lewis and Brønsted acids have been explored as catalysts for the acylation of indoles. Their effectiveness in promoting N-acylation versus C3-acylation is a key consideration.
Aluminum Chloride (AlCl₃): While a common Friedel-Crafts catalyst, strong Lewis acids like AlCl₃ can lead to decomposition of the indole ring. organic-chemistry.org In some cases, it has been used in the acylation of 1-acylindoles at the C3 position. chemijournal.com
Ferric Chloride (FeCl₃): FeCl₃ has been utilized in Friedel-Crafts reactions involving N-acetyl indoles, where it mediates C3-regioselective hydroarylation, highlighting the electrophilic nature of the N-acylated indole ring. nih.gov
Indium Trichloride (InCl₃): InCl₃ is a versatile catalyst for various organic transformations, including the Friedel-Crafts acylation of indoles. chemijournal.com It has been shown to catalyze the Friedel-Crafts acetylation of indole at room temperature to produce 3-acetylindole (B1664109). chemijournal.com
Zinc Chloride (ZnCl₂): Zinc chloride has been employed as a catalyst in the regioselective Friedel-Crafts acylation of indoles, often in combination with other reagents or in specific solvent systems like deep eutectic solvents. nih.gov
Perchloric Acid (HClO₄): Perchloric acid supported on silica (B1680970) has been used as a catalyst for various organic reactions, including the acylation of alcohols and aldehydes. nih.gov Its application in the direct N-acylation of indoles is an area of ongoing investigation.
The choice of catalyst can significantly influence the product distribution. For instance, in some systems, the use of milder Lewis acids or specific ionic liquids can favor C3-acylation. nih.gov
The selection of the acylating agent and the reaction parameters are critical for achieving the desired N-acylation.
Acylating Agents: Acyl chlorides and acid anhydrides are the most commonly used acylating agents in Friedel-Crafts reactions. nih.gov Thioesters have also been reported as stable acyl sources for the chemoselective N-acylation of indoles. nih.gov
Reaction Conditions: The reaction is typically carried out in an inert solvent. The temperature and reaction time are optimized to maximize the yield of the N-acylated product while minimizing side reactions. For example, a chemoselective N-acylation of 3-methyl-1H-indole has been achieved using S-methyl butanethioate in xylene at 140 °C for 12 hours in the presence of cesium carbonate, yielding 1-(3-methyl-1H-indol-1-yl)butan-1-one. nih.gov
| Catalyst | Acylating Agent | Primary Product | Reference |
|---|---|---|---|
| InCl₃ | Acetyl chloride/Acetic anhydride (B1165640) | 3-acetylindole | chemijournal.com |
| [CholineCl][ZnCl₂]₃ | Propionic anhydride | 3-propionylindole | nih.gov |
| Y(OTf)₃ | Propionic anhydride | 3-propionylindole | nih.gov |
Acylation of Substituted Indoles
The presence of substituents on the indole ring can influence the regioselectivity of acylation.
A notable reaction involves the acylation of an already N-acylated indole. For instance, 1-acylindoles can react with acetyl chloride in the presence of aluminum chloride to yield 1-acyl-3-acetylindoles. chemijournal.com This reaction proceeds by acylation at the more nucleophilic C3 position of the N-protected indole. This method is particularly useful for the synthesis of 3-acylindoles upon subsequent selective removal of the N-acyl group. The reaction is typically carried out at a low temperature (10-15 °C) for a short duration (30-60 minutes). chemijournal.com
Indirect and Derivatization Approaches
Indirect methods for the synthesis of N-acylindoles often involve a multi-step sequence. One such approach is the diacylation of indole followed by selective deacylation. Indole can be treated with acetic anhydride in the presence of phosphoric acid to yield 1,3-diacetylindole. scielo.br This diacylated intermediate can then be selectively N-deacylated by treatment with sodium hydroxide (B78521) in ethanol (B145695) to afford 3-acetylindole. scielo.br This strategy takes advantage of the differential reactivity of the N-acyl and C-acyl groups towards hydrolysis.
Functionalization of 3-Methylindole (B30407) Derivatives
The modification of 3-methylindole, also known as skatole, is a key area of interest in organic synthesis. These modifications often begin with reactions at the indole nitrogen or the C2 position, followed by transformations involving the 3-methyl group.
Acylation at the 3-Methyl Group
Direct acylation of the 3-methyl group on the indole ring is a challenging transformation. Typically, Friedel-Crafts acylation of 3-methylindole occurs at the C2 position, which is electronically favored for electrophilic substitution. researchgate.netbenthamdirect.com Various catalysts have been employed to influence the regioselectivity of this reaction. For instance, sulfated zirconia and Amberlyst-15 resin have been shown to effectively catalyze the Friedel-Crafts acylation of 3-methylindole with acid anhydrides, yielding 2-acylated products. researchgate.netbenthamdirect.com
While direct acylation at the 3-methyl group is not commonly reported, functionalization can be achieved through other means. One approach involves the N-protection of the indole, followed by bromination of the terminal methyl group using N-bromosuccinimide (NBS). researchgate.net This brominated intermediate can then undergo further substitution reactions.
Alternatively, acylation can be directed to the indole nitrogen. A chemoselective N-acylation of indoles, including 3-methyl-1H-indole, has been developed using thioesters as a stable acyl source in the presence of cesium carbonate. nih.gov This method provides N-acylated indoles in moderate to good yields and tolerates a variety of functional groups. nih.gov
Table 1: N-Acylation of 3-Methyl-1H-indole with Thioesters nih.gov
| Thioester (Acyl Source) | Product | Yield (%) |
|---|---|---|
| S-methyl butanethioate | 1-(3-methyl-1H-indol-1-yl)butan-1-one | 97 |
| S-methyl decanethioate | 1-(3-methyl-1H-indol-1-yl)decan-1-one | 87 |
| S-methyl benzothioate | (3-methyl-1H-indol-1-yl)(phenyl)methanone | 93 |
| S-methyl 4-methylbenzothioate | (3-methyl-1H-indol-1-yl)(p-tolyl)methanone | 96 |
Reaction Conditions: 3-methyl-1H-indole (1.0 equiv), Thioester (3.0 equiv), Cs2CO3 (3.0 equiv), xylene, 140 °C, 12 h.
Conversion of Gramine (B1672134) Derivatives
Gramine (N,N-dimethyl-3-aminomethylindole) is a versatile starting material in indole chemistry due to the ability of the dimethylamino group to act as a leaving group in nucleophilic substitution reactions. researchgate.net This allows for the introduction of various functional groups at the 3-methyl position.
The synthesis of N-acetyl-3-hydroxymethylindole can be envisioned through a multi-step process starting from gramine. First, the gramine is quaternized with an activating agent like methyl iodide to form a more reactive quaternary ammonium (B1175870) salt. researchgate.net This salt can then undergo nucleophilic substitution with an acetate (B1210297) source to yield 3-acetoxymethylindole. Subsequent hydrolysis of the acetate ester would provide 3-hydroxymethylindole (indole-3-carbinol). Finally, N-acetylation of 3-hydroxymethylindole, for example using acetic anhydride under appropriate conditions, would yield the target compound, N-acetyl-3-hydroxymethylindole.
The introduction of an azide (B81097) functional group onto the indole scaffold opens up possibilities for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govnih.gov This reaction is a powerful tool for creating complex molecules, including modified peptides and potential pharmaceutical agents. nih.govnih.gov
To synthesize N-acetyl-3-azidemethylindole, a similar strategy starting from gramine can be employed. The quaternized gramine salt can be treated with sodium azide to produce 3-azidomethylindole via nucleophilic substitution. Subsequent N-acetylation would then afford N-acetyl-3-azidemethylindole. This azido-functionalized indole is a valuable building block for conjugation with alkyne-containing molecules through click chemistry. nih.gov
Rearrangement Reactions to Acetylated Indoles
Rearrangement reactions provide an alternative route to acetylated indoles, sometimes offering access to isomers that are difficult to obtain through direct substitution.
Polyphosphoric Acid-Mediated Rearrangements of 2-Acetylindole (B14031)
The rearrangement of 2-acetylindole to 3-acetylindole can be facilitated by treatment with polyphosphoric acid (PPA) at elevated temperatures. researchgate.netchemijournal.com Reports indicate that heating 2-acetylindole in PPA at 100°C can induce this transformation, although it has been noted that the yield of the 3-acetylindole product can be very low. researchgate.netchemijournal.com This reaction is part of a broader class of acid-catalyzed rearrangements of acylindoles. The mechanism likely involves protonation of the acetyl group, followed by a series of steps leading to the migration of the acetyl group to the more thermodynamically stable C3 position. The formation of N-acetyl-3-methylindole itself is not the direct product of this specific rearrangement, which yields 3-acetylindole.
Table 2: Rearrangement of 2-Acetylindole researchgate.netchemijournal.com
| Starting Material | Reagent/Conditions | Product | Yield |
|---|---|---|---|
| 2-Acetylindole | Polyphosphoric Acid (PPA), 100 °C | 3-Acetylindole | Very Low |
Reduction Reactions for Acetylindole Formation
Reduction reactions offer a direct route to acetylindoles from appropriately functionalized precursors. One such strategic approach involves the catalytic hydrogenation of hydroxymethyl-substituted indoles.
Hydrogenation of 1-Hydroxymethyl-3-acetylindole
The conversion of 1-hydroxymethyl-3-acetylindole to 3-acetylindole can be effectively achieved through hydrogenation. researchgate.net This process typically employs a catalyst, such as Raney Nickel, in a suitable solvent like ethanol. The reaction proceeds with a high yield, offering an efficient means of removing the N-hydroxymethyl group to furnish the desired N-unsubstituted 3-acetylindole. researchgate.net This method is particularly useful when the N-hydroxymethyl group is used as a protecting group or as a synthetic handle for other transformations.
| Precursor | Product | Catalyst | Solvent | Yield |
| 1-Hydroxymethyl-3-acetylindole | 3-Acetylindole | Raney Ni | EtOH | 82% |
This interactive table summarizes the hydrogenation of 1-Hydroxymethyl-3-acetylindole.
Fisher Indole Synthesis and its Variants for Methylindole Precursors
First described by Emil Fischer in 1883, the Fischer indole synthesis remains one of the most widely used and versatile methods for constructing the indole nucleus. testbook.comwikipedia.orgchemistrylearner.com This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a suitable aldehyde or ketone. byjus.comjk-sci.com
The mechanism commences with the formation of a phenylhydrazone from the condensation of a phenylhydrazine (B124118) and a carbonyl compound. wikipedia.orgchemistrylearner.com This intermediate then tautomerizes to an enamine form. wikipedia.org Subsequent protonation is followed by a crucial byjus.combyjus.com-sigmatropic rearrangement, leading to the cleavage of the N-N bond. byjus.com The resulting intermediate undergoes cyclization and the elimination of ammonia (B1221849) to yield the aromatic indole ring. wikipedia.org A variety of Brønsted and Lewis acids, such as hydrochloric acid, sulfuric acid, polyphosphoric acid, zinc chloride, and boron trifluoride, can be used to catalyze this transformation. testbook.comwikipedia.orgmdpi.com
For the synthesis of 3-methylindole precursors, the Fischer indole synthesis can be employed by reacting phenylhydrazine with propionaldehyde. The resulting hydrazone undergoes the characteristic acid-catalyzed rearrangement to form 3-methylindole. testbook.com The versatility of this method allows for the synthesis of a wide array of substituted indoles by simply varying the starting arylhydrazine and carbonyl compound. mdpi.comnih.gov
| Reactant 1 | Reactant 2 | Catalyst Type | Product |
| Phenylhydrazine | Propionaldehyde | Acid (Brønsted or Lewis) | 3-Methylindole |
| Phenylhydrazine | 2-Bromoacetophenone | Acid (Brønsted or Lewis) | 2-Phenylindole |
This interactive table presents examples of the Fischer Indole Synthesis.
Modern variations of the Fischer indole synthesis have been developed to expand its scope and improve its efficiency. For instance, the Buchwald modification utilizes a palladium-catalyzed cross-coupling of aryl bromides and hydrazones to generate the necessary N-arylhydrazone intermediate. wikipedia.org
Advanced Coupling and Cyclization Strategies
Beyond traditional methods, contemporary organic synthesis has introduced sophisticated coupling and cyclization reactions that provide novel pathways to complex indole-containing molecules.
McMurry Cyclization for Related Indole Alkaloids (e.g., Salvadoricine)
The McMurry reaction is a powerful tool for the reductive coupling of two carbonyl groups to form an alkene, often utilizing low-valent titanium reagents. wikipedia.orgalfa-chemistry.com This reaction can be applied intramolecularly to construct cyclic systems. In the context of indole alkaloids, the McMurry coupling has been instrumental in the synthesis of complex structures like salvadoricine. nih.govresearchgate.net This strategy typically involves the intramolecular coupling of a diketone or a keto-amide to forge a new ring onto the indole scaffold. nih.gov The reaction proceeds via a pinacol-type intermediate, which is subsequently deoxygenated by the oxophilic titanium species to yield the final alkene. wikipedia.org
Electrochemical Amidomethylation for Substituted Indoles
Electrochemical methods offer a green and efficient alternative to traditional chemical reagents for inducing chemical transformations. rsc.org The electrochemical oxidation of 3-substituted indoles can lead to the formation of 2-oxindoles. researchgate.netnih.gov More advanced electrochemical strategies can be employed for the functionalization of the indole ring. For instance, electrochemical amidomethylation allows for the introduction of an amidomethyl group onto the indole nucleus. This method avoids the use of harsh reagents and provides a direct route to substituted indoles that can serve as versatile intermediates for further synthetic manipulations.
Modern Synthetic Techniques for Indole Scaffolds
The development of novel synthetic methods for constructing and functionalizing indole scaffolds is an active area of research, driven by the demand for new therapeutic agents. nih.govorganic-chemistry.org Modern techniques often focus on transition-metal-catalyzed reactions, which offer high efficiency, selectivity, and functional group tolerance. organic-chemistry.orgnih.gov
Palladium-catalyzed reactions have been extensively used for the synthesis of indoles. nih.gov These methods include domino reactions that allow for the rapid assembly of complex tricyclic indole skeletons from simple starting materials. nih.gov For example, palladium-catalyzed intramolecular C-N bond formation followed by intermolecular C-C coupling can provide access to 2,3-disubstituted indoles. organic-chemistry.org
Other transition metals, such as copper, rhodium, and iridium, have also been employed in novel indole syntheses. rsc.orgrsc.org Copper-catalyzed cyclization of N-(2-ethynylphenyl)-sulfonamides is an effective method for preparing indoles. rsc.org Rhodium and iridium complexes have been used in the asymmetric hydrogenation of indoles to produce chiral indolines, which are valuable building blocks in medicinal chemistry. acs.orgresearchgate.netscilit.com
Furthermore, multicomponent reactions have emerged as a powerful strategy for the rapid generation of diverse indole derivatives from simple and readily available starting materials. nih.gov These reactions, often catalyzed by Lewis acids or other promoters, allow for the formation of multiple chemical bonds in a single synthetic operation, leading to a significant increase in molecular complexity. nih.gov The continuous development of these modern synthetic techniques provides chemists with an ever-expanding toolbox for the construction of novel and complex indole-based molecules. researchgate.netnih.govorganic-chemistry.orgresearchgate.net
Continuous-Flow Reactor Methodologies
Continuous-flow chemistry has emerged as a powerful technology for the synthesis of indole derivatives, offering significant advantages over traditional batch processing. researchgate.netnih.gov This methodology facilitates improved reaction efficiency, scalability, and safety by utilizing pressurized and high-temperature conditions. mdpi.com
Table 1: Comparison of Batch vs. Continuous-Flow Fischer Indole Synthesis
| Parameter | Conventional Batch Method | Continuous-Flow Method |
|---|---|---|
| Reaction Time | Several hours | ~3 minutes mdpi.com |
| Temperature | Varies (often elevated) | High (e.g., 200-220 °C) mdpi.com |
| Pressure | Atmospheric | High (e.g., 10-20 bar) mdpi.com |
| Yield | Moderate to High | 96% mdpi.com |
| Scalability | Limited | Easily Scalable mdpi.com |
These methodologies provide a robust platform for the rapid and efficient production of various indole scaffolds, which are crucial intermediates in medicinal chemistry. nih.gov
Application of Ionic Liquids as Reaction Media
Ionic liquids (ILs) serve as effective and environmentally benign media for the synthesis of indole derivatives. nih.govrsc.org Their unique properties, such as low vapor pressure, high thermal stability, and tunable solvating power, make them excellent alternatives to volatile organic solvents. nih.gov
In the context of indole synthesis, ILs have been employed as catalysts and solvents in reactions like the Friedel–Crafts alkylation. For example, the alkylation of 2-methylindole (B41428) with 1-(N-morpholino)-2-chloroethane was successfully carried out using 1-butyl-2,3-dimethylimidazolium hexafluorophosphate. nih.gov Brønsted acid ionic liquids have also been developed and used to catalyze the C3 alkenylation of indoles, a reaction that proceeds efficiently to produce 3-vinylindoles. rsc.org The reusability of the ionic liquid is a key advantage; after reaction, the IL can be recovered by washing with a solvent like ethyl acetate, treated under vacuum, and reused in subsequent runs with minimal loss of activity. rsc.org
One-Pot Multicomponent Syntheses
One-pot, multicomponent reactions (MCRs) represent a highly efficient strategy for the synthesis of complex indole derivatives from simple, readily available precursors in a single step. nih.govresearchgate.net This approach aligns with the principles of green chemistry by minimizing waste and improving atom economy. researchgate.net
Synthesis of Complex Indole Bioconjugates and Derivatives
Click Chemistry with Azide-Functionalized N-Acetylindoles
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a premier method for forging stable connections between molecular building blocks. nih.govmdpi.com This reaction is characterized by its high yield, stereospecificity, and tolerance of a wide range of functional groups, making it ideal for creating complex bioconjugates. nih.govorganic-chemistry.org
The reaction involves the 1,3-dipolar cycloaddition between an azide and a terminal alkyne, catalyzed by a copper(I) species, to exclusively form a 1,4-disubstituted 1,2,3-triazole linkage. nih.gov While direct examples involving this compound are specific, the methodology is broadly applicable. An indole scaffold functionalized with an azide group can be reliably conjugated to a biomolecule or synthetic partner bearing a terminal alkyne. The resulting triazole ring is not merely a linker but is a rigid, aromatic, and polar unit that can influence the biological activity of the final conjugate. Ruthenium-catalyzed versions of this reaction can also be used to generate the 1,5-disubstituted regioisomer. nih.gov
Table 2: Key Features of the Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Feature | Description |
|---|---|
| Reactants | Terminal Alkyne, Organic Azide organic-chemistry.org |
| Catalyst | Copper(I) source (e.g., CuI, CuSO₄/Sodium Ascorbate) mdpi.com |
| Product | 1,4-disubstituted 1,2,3-triazole nih.gov |
| Regioselectivity | High (exclusively 1,4-isomer) nih.gov |
| Reaction Conditions | Mild, often in aqueous or benign solvents organic-chemistry.org |
| Yields | Typically very high nih.gov |
Synthesis of N-Aryl-N-(3-indolmethyl)acetamides
An efficient and straightforward synthetic route has been designed for the construction of N-Aryl-N-(3-indolmethyl)acetamides. redalyc.org The synthesis begins with an iminization reaction between indol-3-carbaldehyde and an appropriate aniline, such as 2-cyanoaniline, in refluxing toluene (B28343) with glacial acetic acid to form the corresponding aldimine. redalyc.orgresearchgate.net This initial step proceeds in high yield (e.g., 95%). redalyc.org
The subsequent step involves the reduction of the aldimine intermediate. researchgate.net A common and effective method is the use of an excess of sodium borohydride (B1222165) (NaBH₄) in methanol (B129727), which produces the secondary amine, N-(2-cyanophenyl)-N-(3-indolylmethyl)amine, in good yield (e.g., 70%) after purification by recrystallization. researchgate.net The final step is the acetylation of the secondary amine with acetic anhydride to yield the target N-Aryl-N-(3-indolmethyl)acetamide. researchgate.net The structures of these C-3 substituted indoles are typically confirmed using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and 2D NMR experiments. redalyc.org
Bromination-Methanolysis of N-Acyl-2,3-dimethylindole for Alkoxymethyl Derivatives
The bromination-methanolysis of N-acyl-2,3-dimethylindoles provides a pathway to various functionalized indole derivatives. The outcome of the reaction is highly dependent on the temperature. cdnsciencepub.com
When N-acetyl-2,3-dimethylindole is subjected to bromination in the presence of excess methanol at room temperature, a mixture of products is formed. These include cis- and trans-N-acetyl-2,3-dimethoxy-2,3-dimethylindolines, 3-methoxy-2,3-dimethylindolenine, and N-acetyl-3-methoxymethyl-2-methylindole. cdnsciencepub.comscribd.com
However, performing the reaction at low temperatures (e.g., -40 °C to -78 °C) alters the product distribution. cdnsciencepub.comcdnsciencepub.com Bromination at -78 °C in methylene (B1212753) chloride with 1.5 equivalents of methanol, followed by the addition of triethylamine, leads to the quantitative formation of N-acetyl-2-methoxy-2-methyl-3-methyleneindoline. cdnsciencepub.comcdnsciencepub.com This intermediate can then be readily converted to N-acetyl-2-methyl-3-methoxymethylindole in quantitative yield by treatment with acidic methanol. cdnsciencepub.com This temperature-controlled selectivity allows for the targeted synthesis of specific alkoxymethyl derivatives.
Spectroscopic Characterization and Structural Analysis of N Acetyl 3 Methylindole and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. For N-Acetyl-3-methylindole, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed for a comprehensive structural assignment.
Proton (¹H) NMR spectroscopy of this compound provides critical information regarding the electronic environment of the hydrogen atoms and their spatial relationships through spin-spin coupling. The analysis of the ¹H NMR spectrum, typically recorded in a deuterated solvent such as chloroform-d (B32938) (CDCl₃), reveals distinct signals for the aromatic protons of the indole (B1671886) ring, the methyl protons at the C3 position, and the acetyl methyl protons.
The aromatic region of the spectrum displays a set of multiplets corresponding to the protons on the benzene (B151609) ring moiety (H4, H5, H6, and H7). The chemical shifts of these protons are influenced by the electron-donating nature of the pyrrole (B145914) ring and the electron-withdrawing effect of the N-acetyl group. The proton at the C2 position (H2) typically appears as a singlet or a finely split multiplet, and its chemical shift is a sensitive indicator of the N-acetylation. The two methyl groups, one attached to the indole ring at C3 and the other part of the N-acetyl group, each give rise to a characteristic singlet, with their chemical shifts being indicative of their respective local environments.
Detailed analysis of the coupling constants (J-values) between adjacent protons in the aromatic ring allows for the unambiguous assignment of each signal. For instance, the ortho-coupling between H4 and H5, and H6 and H7, is typically in the range of 7-9 Hz, while meta-coupling is significantly smaller (1-3 Hz).
Table 1: ¹H NMR Chemical Shifts and Coupling Constants for this compound in CDCl₃
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-2 | 7.23 | s | - |
| H-4 | 7.55 | d | 8.1 |
| H-5 | 7.28 | t | 7.6 |
| H-6 | 7.34 | t | 7.8 |
| H-7 | 8.41 | d | 8.3 |
| 3-CH₃ | 2.31 | s | - |
Data compiled from scholarly sources.
Carbon-13 (¹³C) NMR spectroscopy is instrumental in defining the carbon framework of this compound. The spectrum displays distinct resonances for each unique carbon atom in the molecule. The chemical shifts are indicative of the hybridization and electronic environment of the carbon atoms.
The carbonyl carbon of the N-acetyl group is readily identified by its characteristic downfield chemical shift, typically in the range of 160-180 ppm. The aromatic carbons of the indole ring appear in the region of 110-140 ppm. The quaternary carbons, such as C3, C3a, and C7a, can be distinguished from the protonated carbons through techniques like DEPT (Distortionless Enhancement by Polarization Transfer) or by the absence of a correlation in an HSQC spectrum. The methyl carbons of the 3-methyl and N-acetyl groups resonate at higher fields (upfield), typically below 30 ppm.
The assignment of the carbon signals is often aided by comparison with data from related indole derivatives and confirmed using two-dimensional NMR techniques.
Table 2: ¹³C NMR Chemical Shift Assignments for this compound in CDCl₃
| Carbon Atom | Chemical Shift (δ, ppm) |
|---|---|
| C=O | 169.5 |
| C-2 | 122.1 |
| C-3 | 114.7 |
| C-3a | 130.3 |
| C-4 | 124.9 |
| C-5 | 123.6 |
| C-6 | 120.1 |
| C-7 | 116.6 |
| C-7a | 135.9 |
| 3-CH₃ | 9.8 |
Data compiled from scholarly sources.
Two-dimensional NMR experiments are crucial for the definitive assignment of the ¹H and ¹³C NMR spectra by establishing correlations between nuclei.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled. sdsu.edu In the COSY spectrum of this compound, cross-peaks would be observed between adjacent aromatic protons, confirming the connectivity within the benzene ring (e.g., H4 with H5, H5 with H6, and H6 with H7). The absence of cross-peaks for the singlet signals of H2, the 3-methyl protons, and the N-acetyl protons confirms their isolation from other proton networks.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly attached to carbon atoms. sdsu.edu The HSQC spectrum of this compound would show correlations for each C-H bond. For example, the proton signal at δ 7.23 ppm would correlate with the carbon signal at δ 122.1 ppm, assigning them to H2 and C2, respectively. Similarly, correlations would be observed for H4/C4, H5/C5, H6/C6, H7/C7, and for the two methyl groups with their corresponding carbon atoms. Quaternary carbons (C=O, C3, C3a, C7a) will not show a peak in the HSQC spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds, which is invaluable for piecing together the molecular structure. sdsu.edu For this compound, key HMBC correlations would include:
The N-acetyl methyl protons (δ 2.65 ppm) showing a correlation to the carbonyl carbon (δ 169.5 ppm) and to C2.
The 3-methyl protons (δ 2.31 ppm) correlating to C2, C3, and C3a.
H2 (δ 7.23 ppm) showing correlations to C3, C3a, and C7a.
H7 (δ 8.41 ppm) correlating to C5 and C7a.
Together, these 2D NMR experiments provide a comprehensive and unambiguous assignment of all proton and carbon signals, confirming the structure of this compound. youtube.com
Two-Dimensional (2D) NMR Experiments for Connectivity and Assignment
Vibrational Spectroscopy
Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, provides information about the functional groups present in a molecule.
The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its specific functional groups. The most prominent feature is the strong absorption band due to the carbonyl (C=O) stretching of the amide group, which typically appears in the region of 1660-1700 cm⁻¹. The exact position of this band is sensitive to the electronic environment.
The aromatic nature of the indole ring gives rise to several characteristic bands. The C-H stretching vibrations of the aromatic protons are observed above 3000 cm⁻¹, typically in the 3050-3150 cm⁻¹ range. The C=C stretching vibrations within the aromatic ring result in absorptions in the 1450-1600 cm⁻¹ region. The C-H out-of-plane bending vibrations can provide information about the substitution pattern of the benzene ring and appear in the 700-900 cm⁻¹ range.
The aliphatic C-H stretching vibrations of the two methyl groups (3-methyl and N-acetyl) are expected to appear just below 3000 cm⁻¹, in the 2850-2960 cm⁻¹ region.
In this compound, the traditional N-H bond of the indole ring is replaced by the N-acetyl group. Therefore, the characteristic broad N-H stretching band seen in unsubstituted indoles (around 3400 cm⁻¹) is absent. This absence is a key indicator of N-substitution. While classical hydrogen bonding involving an N-H donor is not possible, weaker intermolecular interactions, such as C-H···O hydrogen bonds involving the carbonyl oxygen as an acceptor, may influence the solid-state packing and subtly affect the vibrational frequencies.
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H Stretch | Aromatic | 3050-3150 | Medium |
| C-H Stretch | Aliphatic (CH₃) | 2850-2960 | Medium-Strong |
| C=O Stretch | Amide (N-Acetyl) | 1660-1700 | Strong |
| C=C Stretch | Aromatic Ring | 1450-1600 | Medium-Strong |
| C-H Bend | Aliphatic (CH₃) | 1375-1450 | Medium |
| C-N Stretch | Amide | 1200-1300 | Medium |
Raman Spectroscopy for Vibrational Mode Analysis
Mass Spectrometry (MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for determining the molecular weight of thermally labile molecules like this compound without causing significant fragmentation. researchgate.net The calculated molecular weight of this compound (C₁₁H₁₁NO) is 173.21 g/mol . nih.gov
In a typical positive-ion mode ESI-MS experiment, the sample is dissolved in a suitable solvent and sprayed through a charged capillary, generating fine, charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. For this compound, the most commonly observed ion would be the protonated molecule, [M+H]⁺. This ion would appear in the mass spectrum at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the neutral molecule plus the mass of a proton.
Table 2: Expected ESI-MS Ion for this compound
| Ion Species | Formula | Calculated Mass (Da) | Expected m/z |
|---|
The detection of this prominent [M+H]⁺ peak provides unambiguous confirmation of the molecular weight of this compound.
While ESI-MS is used for molecular weight confirmation, techniques like electron ionization (EI) or collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS) are used to induce fragmentation, providing valuable information about the molecule's structure. The resulting fragmentation pattern is a unique fingerprint of the molecule's structural features. libretexts.org
For this compound, the most labile bond susceptible to cleavage is the amide C-N bond connecting the acetyl group to the indole ring. The primary fragmentation pathway involves the loss of the acetyl group. This can occur via the neutral loss of a ketene (B1206846) molecule (CH₂=C=O), which has a mass of 42.01 Da. This fragmentation event would result in the formation of a stable 3-methylindole (B30407) radical cation. Further fragmentation of the indole ring can occur, but the loss of the acetyl group is expected to be a dominant process. acs.orgmiamioh.edu
Table 3: Predicted Key Fragments of this compound in Mass Spectrometry
| m/z | Proposed Fragment | Formula of Ion | Neutral Loss |
|---|---|---|---|
| 173 | Molecular Ion [M]⁺• | [C₁₁H₁₁NO]⁺• | - |
| 131 | [M - CH₂CO]⁺• | [C₉H₉N]⁺• | Ketene (42 Da) |
X-ray Crystallography
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and how it packs within a crystal lattice. nih.gov
The crystal structure of this compound has been determined, providing a clear picture of its solid-state conformation. nih.gov The analysis reveals the specific spatial orientation of the N-acetyl group relative to the planar indole ring. The crystallographic data includes the unit cell dimensions and the space group, which describes the symmetry of the crystal. This information is fundamental for understanding the intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the crystal packing and influence the material's physical properties.
Table 4: Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P 1 2₁/c 1 |
| Unit Cell Dimensions | |
| a | 7.1804 Å |
| b | 15.7374 Å |
| c | 8.4332 Å |
| α | 90.00° |
| β | 110.7750° |
| γ | 90.00° |
| Molecules per Unit Cell (Z) | 4 |
Data obtained from the Crystallography Open Database (COD) entry 7120060. nih.gov
This data provides a foundational understanding of the molecule's structure at the atomic level in the solid phase.
Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)
The three-dimensional arrangement of molecules in the solid state, known as crystal packing, is dictated by a variety of intermolecular interactions. nih.gov In the case of this compound, crystallographic data provides the foundational parameters for understanding this arrangement. The compound crystallizes in the monoclinic space group P 1 21/c 1. nih.gov The stability of this crystal lattice is maintained not by classical hydrogen bonds (as there are no strong donors like N-H or O-H), but by a network of weaker interactions.
In related N-acetyl indole derivatives, intermolecular hydrogen bonds such as C–H···O and C–H···N play a significant role in stabilizing the crystal packing. mdpi.com For instance, the hydrogen atom of a methyl group or the indole ring can interact with the oxygen atom of the acetyl group or a nitrogen atom in an adjacent molecule. mdpi.com The packing of molecules is often heavily dependent on these strong O···H and N···H contacts. mdpi.com Furthermore, Cg···Cg or π-π stacking interactions between the indole rings of adjacent molecules can further enhance crystal stability, often by stacking the layers along a crystal axis. mdpi.commdpi.com The analysis of molecular packing in similar compounds reveals that H···H, H···C, and H···O contacts are crucial, with H···H intermolecular contacts often making the largest contribution to crystal lattice stability. nih.gov These non-covalent interactions are fundamental in crystal engineering and dictate the material's physical properties. nih.govmdpi.com
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P 1 21/c 1 |
| a | 7.1804 Å |
| b | 15.7374 Å |
| c | 8.4332 Å |
| α | 90.00° |
| β | 110.7750° |
| γ | 90.00° |
| Z (Molecules per unit cell) | 4 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a powerful technique for probing the electronic structure of molecules. msu.edu The absorption of ultraviolet or visible light excites electrons from lower to higher energy orbitals, providing information about the molecule's conjugated systems and electronic environment. msu.edu
Absorption Bands and Electronic Transitions of Indole Systems
The UV spectrum of indole and its derivatives, such as 3-methylindole, is characterized by two main absorption bands in the near-ultraviolet region. acs.org These bands arise from π→π* electronic transitions within the indole ring system. They are conventionally labeled as the ¹La and ¹Lb bands. acs.org The ¹Lb transition typically appears at longer wavelengths (around 280-290 nm) with a well-defined vibrational structure, while the ¹La band is a more intense, broader absorption at shorter wavelengths (around 260-270 nm). acs.orgaip.org The presence of the N-acetyl group and the 3-methyl group can cause slight shifts in the positions and intensities of these bands compared to the parent indole molecule.
Solvent Interaction Studies via UV-Vis
The electronic spectra of indoles are known to be highly sensitive to the solvent environment. aip.orgresearchgate.net This sensitivity, known as solvatochromism, arises from differential solvation of the ground and excited states of the molecule. For π→π* transitions, the excited state is generally more polar than the ground state. youtube.com Consequently, an increase in solvent polarity will stabilize the excited state more than the ground state. youtube.com This reduces the energy gap for the electronic transition, resulting in a shift of the absorption maximum (λmax) to longer wavelengths, an effect known as a bathochromic or red shift. youtube.combiointerfaceresearch.com Studies on related indole-based compounds have quantified these solvent effects, showing a clear correlation between the solvatochromic shifts and solvent polarity parameters. nih.gov
| Solvent | Polarity (Dielectric Constant) | Typical λmax Shift |
|---|---|---|
| Hexane | Low (~1.9) | Shorter Wavelength (Blue-shifted) |
| Chloroform | Medium (~4.8) | Intermediate Wavelength |
| Ethanol (B145695) | High (~24.5) | Longer Wavelength (Red-shifted) |
| Water | Very High (~80.1) | Longest Wavelength (Most Red-shifted) |
Computational Chemistry for Spectroscopic and Structural Validation
Computational methods are indispensable tools for validating experimental findings and providing deeper insights into molecular structure and properties at an atomic level.
Density Functional Theory (DFT) Calculations for Structural Parameters and Vibrational Frequencies
Density Functional Theory (DFT) has become a standard method for accurately predicting the properties of molecular systems. DFT calculations, often using hybrid functionals like B3LYP or PBE0 combined with a suitable basis set (e.g., 6-311G), can be used to optimize the molecular geometry of this compound. mdpi.commdpi.com The resulting structural parameters, such as bond lengths and angles, typically show excellent agreement with data obtained from single-crystal X-ray diffraction. mdpi.commdpi.com
Beyond structural optimization, DFT is also used to compute harmonic vibrational frequencies. mdpi.comresearchgate.net These calculated frequencies, when appropriately scaled to account for anharmonicity and basis set limitations, can be used to assign the bands observed in experimental infrared (IR) and Raman spectra. mdpi.com This combined experimental and theoretical approach allows for a comprehensive and reliable vibrational assignment for the molecule. iu.edu.sa
Semiempirical Methods (e.g., PM5) for Molecular Geometry and Electronic Properties
Semiempirical quantum chemistry methods offer a computationally less expensive alternative to DFT and ab initio methods. researchgate.net These methods, which include formalisms like PM3, AM1, and the requested PM5, simplify calculations by using parameters derived from experimental data. researchgate.netresearchgate.net While they may be less precise than DFT for structural predictions, their speed makes them highly efficient for studying large molecular systems. researchgate.net Semiempirical methods can be effectively used for initial geometry optimizations and for calculating electronic properties such as orbital energies and charge distributions, providing valuable qualitative insights into the molecule's reactivity and electronic structure. researchgate.net
Applications of N Acetyl 3 Methylindole and Indole Scaffolds in Interdisciplinary Research
Role as Chemical Precursors and Synthetic Intermediates
N-Acetyl-3-methylindole, a derivative of the foundational indole (B1671886) scaffold, is a significant compound in synthetic organic chemistry, serving as a versatile precursor and intermediate. The reactivity of its electron-rich indole core, combined with the functionality of the acetyl group, facilitates its use in the construction of more complex molecular structures.
The indole motif is a prominent feature in a vast array of bioactive natural products and medicinally important compounds. openmedicinalchemistryjournal.comnih.govnih.gov As an accessible derivative, this compound functions as a crucial building block for synthesizing diverse and intricate organic molecules. The N-acetyl group can act as a protecting group or be chemically altered, while the 3-methyl group can direct the regioselectivity of subsequent chemical transformations.
Derivatives of this compound are valuable starting materials for synthesizing quinolinone-containing frameworks, especially those with fused ring systems. For example, 3-acetyl-N-alkyl-2-chloroindoles, which can be prepared from this compound, participate in a one-pot reaction with 2-aminobenzophenone (B122507) to form N-alkyl- and 11-phenyl-modified indolo[2,3-b]quinolines. nih.gov This synthetic route, which is promoted by PEG-400 and initiated by visible light in an aqueous methanol (B129727) solution, offers a cost-effective and environmentally considerate method for assembling these complex heterocyclic structures. nih.gov The reaction is known to produce a variety of structurally diverse indolo[2,3-b]quinolines in viable yields. nih.gov
| Entry | R (on Indole N) | Product | Yield (%) |
|---|---|---|---|
| 1 | CH₃ | 3a | 71 |
| 2 | C₂H₅ | 3b | 68 |
| 3 | n-C₃H₇ | 3c | 65 |
| 4 | i-C₃H₇ | 3d | 62 |
Data derived from a study on the synthesis of indolo[2,3-b]quinolines. nih.gov
While direct synthetic routes commencing from this compound are not extensively reported, the broader indole scaffold is employed in reactions to create nitroolefins and β-nitroalcohols. For instance, N-protected 3-nitroindoles can be synthesized and subsequently used as precursors for a range of other functionalized indoles. researchgate.net The known chemistry of 3-acetylindoles indicates their potential as starting materials in such syntheses. The acetyl group can be chemically modified to introduce different functionalities, and the indole nucleus itself can undergo nitration. Although specific examples originating from this compound are not readily found in the literature, the general reactivity of indoles and related compounds in nitration and subsequent transformations is an area of ongoing research.
The conversion of this compound into vinylindoles and indolyl alkenes can be achieved through several synthetic strategies. A common method involves the Wittig reaction or similar olefination procedures targeting the acetyl group of a 3-acetylindole (B1664109) derivative. While a direct example using this compound is not prominent in available research, a related synthesis demonstrates the preparation of N-methylated 3-vinylindole. researchgate.net This suggests that the N-acetyl group can be modified or that alternative synthetic pathways can be utilized to introduce a vinyl group at the 3-position of the indole ring.
The indole ring is the characteristic structural component of the essential amino acid tryptophan. Although N-acetyl-DL-tryptophan can be synthesized via a cascade reaction beginning with indole methylene (B1212753) hydantoin, a direct synthesis from this compound is not a conventional approach. google.com Nevertheless, the fundamental indole structure of this compound establishes its chemical relationship to this vital amino acid.
More directly, 3-acetylindole, which lacks the N-acetyl group, serves as a key precursor in the synthesis of analogues of the indole alkaloid Salvadoricine. scientific-publications.net An efficient, one-pot multicomponent reaction involving 3-acetylindole, benzothiazole, and alkyl chloroformates yields Salvadoricine analogues in good yields. scientific-publications.net This underscores the utility of the 3-acetylindole framework in constructing complex and biologically active derivatives of natural products.
Building Blocks for Complex Organic Molecules
Environmental Science and Bioremediation Research
Indole and its derivatives are acknowledged as environmental contaminants, frequently detected in industrial and agricultural wastewater. nih.govresearchgate.net This has spurred considerable interest in their biodegradation and bioremediation. Various microorganisms have developed metabolic pathways to degrade and transform indole compounds, positioning them as key agents in environmental cleanup efforts. nih.govresearchgate.net Although specific research on the bioremediation of this compound is limited, extensive studies on indole and 3-methylindole (B30407) (skatole) provide a solid foundation for understanding its likely environmental fate and the potential for its bioremediation.
The microbial degradation of indole has been a subject of scientific inquiry for over a century, with numerous bacterial strains identified as capable of its transformation and breakdown. nih.govresearchgate.net These microbial activities are crucial for both environmental remediation and for elucidating the biological roles of indole as a signaling molecule. nih.govresearchgate.net The application of microbial fertilizers, which contain beneficial microorganisms capable of degrading or transforming such pollutants, is a promising strategy in bioremediation. mdpi.com For example, certain bacteria can metabolize indole-3-acetic acid, a related indole compound, which has positive implications for the phytoremediation of contaminated soils. mdpi.com As this compound is an indole derivative, it is plausible that it may also be susceptible to similar microbial degradation processes, a topic that merits further investigation in the field of environmental science.
Microbial Degradation Studies of Indole Pollutants (e.g., 3-Methylindole)
Several bacterial species have been identified that can degrade 3-methylindole under various conditions. For instance, Acinetobacter oleivorans AO-06, isolated from pig manure, has been shown to efficiently degrade 3-methylindole. frontiersin.org Under optimal conditions, this strain can completely break down 100 mg/L of 3-methylindole within 48 hours. frontiersin.org The degradation process is influenced by environmental factors such as pH, temperature, and aeration. frontiersin.org Metabolomic analysis of the degradation of 3-methylindole by Acinetobacter oleivorans AO-06 identified several intermediate products, including N2-Acetyl-L-ornithine, Phenylacetaldehyde, Phenylacetic acid, Indole-3-carboxylic acid, and Indole-3-carboxaldehyde. frontiersin.org The presence of an acetylated metabolite suggests that acetylation and deacetylation reactions may play a role in the microbial metabolism of indole derivatives.
Other bacteria capable of degrading 3-methylindole include species of Pseudomonas, Rhodococcus, and Cupriavidus. nih.govnih.gov The metabolic pathways often involve oxidation of the methyl group or the indole ring, leading to the formation of various hydroxylated and carboxylated intermediates. nih.govnih.gov The specific degradation pathway can vary depending on the microbial species and the environmental conditions.
It is plausible that this compound could be degraded by similar microbial consortia, potentially involving an initial deacetylation step to yield 3-methylindole, which would then enter the established degradation pathways. However, dedicated research is required to confirm this hypothesis and to identify the specific enzymes and metabolic routes involved in the microbial degradation of this compound.
Table 1: Microbial Degradation of 3-Methylindole
| Microorganism | Optimal pH | Optimal Temperature (°C) | Degradation Time (hours) | Initial Concentration (mg/L) | Key Metabolites Identified |
|---|---|---|---|---|---|
| Acinetobacter oleivorans AO-06 | 8.0 | 30 | 48 | 100 | N2-Acetyl-L-ornithine, Phenylacetaldehyde, Phenylacetic acid, Indole-3-carboxylic acid, Indole-3-carboxaldehyde |
| Acinetobacter toweneri NTA1-2A | 6.0 | 31 | 96 (100% degradation) | 65.58 | Betaine, Choline, Nitroso-pyrrolidine |
| Acinetobacter guillouiae TAT1-6A | 6.0 | 31 | 144 (98.95% degradation) | 65.58 | Betaine, Choline, Beta-alaninebetaine |
| Pseudomonas aeruginosa | - | - | - | - | Indole-3-carboxylic acid, Indoline-3-ol |
| Cupriavidus sp. KK10 | - | - | - | - | Pyrrole (B145914) ring cleavage products |
Advanced Oxidation Processes for Pollutant Degradation (e.g., Ionizing Radiation)
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). While specific data on the degradation of this compound via AOPs is limited, studies on 3-methylindole offer valuable parallels.
Ionizing radiation is a form of AOP that has been shown to be effective in degrading 3-methylindole in aqueous solutions. This technology utilizes gamma rays or electron beams to generate highly reactive species, including hydroxyl radicals, hydrated electrons, and hydrogen radicals, which then attack the pollutant molecules. Research has demonstrated that the removal efficiency of 3-methylindole is dependent on the absorbed dose of radiation, the initial concentration of the pollutant, and the pH of the solution. For instance, a removal efficiency of 96.2% for an initial 3-methylindole concentration of 20 mg/L was achieved with an absorbed dose of 3 kGy at a pH of 3.
The degradation of 3-methylindole by ionizing radiation proceeds through the breakdown of the indole ring structure. Intermediate products identified through liquid chromatography-mass spectrometry (LC-MS) analysis include anthranilic acid (2-aminobenzoic acid), gentisic acid (2-hydroxybenzoic acid), and 1,2,4-trihydroxybenzene. The formation of these intermediates suggests a pathway involving hydroxylation and subsequent ring-opening of the indole structure. Importantly, toxicity assessments have indicated that the degradation products of 3-methylindole have lower toxicity than the parent compound.
Fundamental Biological and Biochemical Investigations
The indole moiety is a fundamental component of the amino acid tryptophan, making indole derivatives like this compound valuable tools for studying various biological and biochemical processes.
Models for Tryptophan and Protein Fluorescence Studies
The intrinsic fluorescence of the amino acid tryptophan is a powerful tool for studying protein structure, dynamics, and interactions. nih.gov Simple indole derivatives, such as N-acetyl-L-tryptophanamide (NATA), serve as excellent model compounds to understand the photophysical properties of tryptophan residues in proteins. nih.govnih.gov These models allow researchers to investigate the effects of the local environment on tryptophan fluorescence without the complexity of the protein matrix.
Fluorescence quenching studies using model compounds like NATA have been instrumental in elucidating the mechanisms by which other amino acid side chains can diminish tryptophan fluorescence. nih.govnih.gov In these experiments, the decrease in fluorescence intensity or lifetime of the indole derivative is measured as a function of the concentration of a quenching agent. Such studies have revealed that both static and dynamic quenching mechanisms can be at play. nih.govnih.gov
For example, time-resolved and steady-state fluorescence quenching of NATA by acrylamide (B121943) and iodide has been extensively studied. nih.govnih.gov These experiments have shown that the quenching rate is dependent on the distance between the fluorophore and the quencher, supporting a distance-dependent quenching model. nih.gov The rate constants for quenching provide insights into the underlying mechanisms, with electron transfer and exchange interactions being probable causes for quenching by acrylamide and iodide, respectively. nih.gov
This compound, with its acetylated nitrogen and methylated C3 position, can also serve as a useful model compound in such studies, providing further insights into how substitutions on the indole ring affect its fluorescence properties and interactions with potential quenchers.
Table 2: Fluorescence Quenching of N-acetyl-L-tryptophanamide (NATA)
| Quencher | Quenching Mechanism | Key Findings |
|---|---|---|
| Acrylamide | Dynamic (collisional) and Static | Quenching rate depends exponentially on the fluorophore-quencher distance. The probable quenching mechanism is electron transfer. |
| Iodide | Dynamic (collisional) and Static | Quenching rate depends exponentially on the fluorophore-quencher distance. The probable quenching mechanism is exchange interactions. |
Investigation of Indole Metabolites as Ligands for Receptors (e.g., Human Pregnane X Receptor, Aryl Hydrocarbon Receptor)
Indole and its derivatives, many of which are produced by the gut microbiota from the metabolism of dietary tryptophan, are increasingly recognized as important signaling molecules that can interact with host receptors. Two such receptors are the Human Pregnane X Receptor (PXR) and the Aryl Hydrocarbon Receptor (AhR), both of which are ligand-activated transcription factors that play crucial roles in xenobiotic metabolism, immune responses, and gut homeostasis. nih.govoup.comnih.govfrontiersin.orgnih.gov
Studies have shown that a variety of microbial tryptophan catabolites can act as ligands for PXR. For instance, indole and indole-3-acetamide (B105759) (IAD) have been identified as PXR agonists. nih.gov In reporter gene assays, both compounds were shown to induce the expression of PXR target genes, such as CYP3A4 and MDR1, in human intestinal cancer cells. nih.gov Time-resolved fluorescence resonance energy transfer assays confirmed that indole and IAD are orthosteric ligands of PXR, with IC50 values of 292 µM and 10 µM, respectively. nih.gov
Similarly, numerous indole derivatives have been identified as ligands for the AhR. oup.comnih.govnih.gov Tryptophan metabolites produced by the gut microbiota, such as indole, indole-3-acetate, indole-3-aldehyde, and tryptamine, have been shown to exhibit AhR agonist or partial antagonist activities. nih.gov The activation of AhR by these indole derivatives can influence a range of physiological processes, including the modulation of immune responses at mucosal surfaces. oup.com For example, all Salkowski-positive bacterial species tested in one study produced indole-3-acetic acid, a known AhR ligand. oup.com
Given that this compound is an N-acetylated indole derivative, it is plausible that it could also interact with PXR and/or AhR. The N-acetyl group could influence its binding affinity and efficacy as a ligand, potentially leading to unique biological activities. Further research is needed to investigate the direct interaction of this compound with these and other nuclear receptors.
Table 3: Indole Metabolites as Receptor Ligands
| Indole Metabolite | Receptor | Activity |
|---|---|---|
| Indole | Human Pregnane X Receptor (PXR) | Agonist (IC50 = 292 µM) |
| Indole-3-acetamide (IAD) | Human Pregnane X Receptor (PXR) | Agonist (IC50 = 10 µM) |
| Indole | Aryl Hydrocarbon Receptor (AhR) | Agonist/Partial Antagonist |
| Indole-3-acetate | Aryl Hydrocarbon Receptor (AhR) | Agonist/Partial Antagonist |
| Indole-3-aldehyde | Aryl Hydrocarbon Receptor (AhR) | Agonist/Partial Antagonist |
| Tryptamine | Aryl Hydrocarbon Receptor (AhR) | Agonist/Partial Antagonist |
Probes for Understanding Enzyme Mechanisms and Bioactivation Processes
Indole derivatives are valuable tools for investigating the mechanisms of enzymes involved in their metabolism, particularly cytochrome P450 (CYP) enzymes. nih.govnih.govnih.govmdpi.com The bioactivation of 3-methylindole, a pneumotoxin, by CYP enzymes has been extensively studied to understand the mechanisms of its toxicity. nih.govnih.gov
CYP enzymes can metabolize 3-methylindole through different pathways, including hydroxylation, epoxidation, and dehydrogenation. nih.gov The dehydrogenation pathway leads to the formation of a reactive electrophilic intermediate, 3-methyleneindolenine, which is believed to be responsible for the covalent binding to cellular macromolecules and subsequent toxicity. nih.govnih.gov Studies using various human CYP isoforms have shown that different enzymes exhibit distinct preferences for these metabolic pathways. For example, CYP2F1 and CYP2F3 almost exclusively catalyze the dehydrogenation of 3-methylindole, while CYP1A1 and CYP1A2 produce a mixture of dehydrogenation, hydroxylation, and epoxidation products. nih.gov
This compound, as a close structural analog of 3-methylindole, can be used as a probe to further investigate the substrate specificity and catalytic mechanisms of CYP enzymes. The presence of the N-acetyl group could alter the binding orientation of the molecule within the enzyme's active site, potentially favoring or disfavoring certain metabolic pathways. By comparing the metabolites of this compound with those of 3-methylindole, researchers can gain insights into the role of the indole nitrogen and its substituents in directing the regioselectivity and chemoselectivity of CYP-mediated reactions. For instance, the N-acetyl group might hinder N-oxidation, a potential metabolic route for some indole compounds. nih.gov Furthermore, trapping reactive intermediates of this compound metabolism with nucleophiles like glutathione (B108866) can help to identify and characterize bioactivation pathways. researchgate.net
Development of Indole-Based Scaffolds for Chemical Biology (Excluding Clinical Drug Development)
The indole scaffold is considered a "privileged" structure in medicinal chemistry and chemical biology due to its ability to interact with a wide range of biological targets. nih.govmdpi.com Beyond its role in drug discovery, the indole nucleus is a versatile platform for the development of chemical probes and tools to study biological systems, without the direct aim of creating clinical therapeutics. mdpi.commdpi.comnih.gov
One major application of indole-based scaffolds in chemical biology is the design of fluorescent probes. mdpi.com The inherent fluorescence of the indole ring can be modulated by attaching various functional groups, creating sensors for specific ions, molecules, or changes in the cellular environment. For example, indole-based fluorescent probes have been developed for the detection of metal ions like Cu2+ and Zn2+. mdpi.com These probes often work on a "turn-on" or "turn-off" mechanism, where the fluorescence is enhanced or quenched upon binding to the target analyte. Such probes are invaluable for visualizing the distribution and dynamics of these species in living cells and organisms. mdpi.com
Another important application is in the development of affinity-based protein profiling (ABPP) probes. mdpi.comresearchgate.net In this approach, an indole-based molecule that binds to a specific protein or class of proteins is functionalized with a reactive group and a reporter tag. The reactive group allows for covalent labeling of the target protein, enabling its identification and quantification from complex biological samples. mdpi.comresearchgate.net This technique is powerful for discovering new protein targets of small molecules and for studying enzyme activity in native biological systems.
The synthesis of diverse libraries of indole derivatives allows for the exploration of a vast chemical space to identify molecules with specific properties for chemical biology applications. nih.gov The ability to readily modify the indole scaffold at various positions makes it an ideal starting point for creating tailored molecular tools to probe and manipulate biological processes.
Q & A
Q. What are the established synthetic routes for N-Acetyl-3-methylindole, and how can researchers optimize yield and purity?
this compound can be synthesized via acylation of 3-methylindole using acetylating agents like acetic anhydride or acetyl chloride under acidic or basic conditions. Optimization involves controlling reaction temperature (e.g., 0–25°C), solvent selection (e.g., dichloromethane or THF), and purification via column chromatography with gradients of ethyl acetate/hexane . Purity is validated using HPLC or GC-MS, while structural confirmation relies on -NMR and -NMR spectroscopy to resolve peaks at δ 2.1–2.3 ppm (acetyl group) and δ 7.0–8.2 ppm (indole protons) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data inconsistencies be resolved?
Key techniques include:
- NMR spectroscopy : Assign signals for the acetyl group (e.g., -NMR: singlet at δ 2.1–2.3 ppm) and indole protons.
- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H] at m/z 188).
- IR spectroscopy : Identify carbonyl stretches (~1680 cm). Discrepancies in spectral data (e.g., unexpected splitting in NMR) may arise from impurities or tautomerism. Solutions include repeating synthesis under inert atmospheres, using deuterated solvents for NMR, or cross-validating with X-ray crystallography .
Advanced Research Questions
Q. How can researchers address regioselectivity challenges during the functionalization of this compound?
Regioselective modification (e.g., at C-2 or C-5 of the indole ring) requires strategic directing groups or catalysts. For example:
- Electrophilic substitution : Use Lewis acids (e.g., AlCl) to direct nitration or halogenation.
- Transition-metal catalysis : Pd-mediated C–H activation with ligands like PPh to control site specificity. Monitor reaction progress via TLC and optimize using Design of Experiments (DoE) to assess variables like temperature, catalyst loading, and solvent polarity .
Q. What statistical and computational methods are recommended to resolve contradictions in bioactivity data for this compound derivatives?
- Multivariate analysis : Apply principal component analysis (PCA) or partial least squares regression (PLS-R) to correlate structural features (e.g., logP, steric bulk) with activity.
- Molecular docking : Use software like AutoDock Vina to simulate binding interactions with target proteins (e.g., NMDA receptors), validating hypotheses from in vitro assays . Report effect sizes (e.g., Cohen’s d) rather than relying solely on p-values, and address outliers via Grubbs’ test or robust regression .
Q. How should researchers design reproducible experiments to study the metabolic pathways of this compound?
- In vitro models : Use hepatic microsomes (e.g., human CYP450 isoforms) with NADPH cofactors, and quantify metabolites via LC-MS/MS.
- Controls : Include positive controls (e.g., known CYP3A4 substrates) and negative controls (heat-inactivated microsomes).
- Data transparency : Document raw data (e.g., retention times, ion chromatograms) in supplementary materials and share protocols on repositories like Protocols.io .
Methodological and Analytical Questions
Q. What strategies ensure robust literature reviews for identifying knowledge gaps in this compound research?
- Database selection : Use PubMed, SciFinder, and Reaxys with Boolean operators (e.g., "this compound AND synthesis NOT industrial").
- Critical appraisal : Prioritize peer-reviewed journals (e.g., Bioorganic & Medicinal Chemistry) over non-indexed sources.
- Gap analysis : Map existing studies using tools like VOSviewer to visualize under-researched areas (e.g., enantioselective synthesis) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
